molecular formula C19H14N8OS B4595204 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B4595204
M. Wt: 402.4 g/mol
InChI Key: SCSWNJVEPAFKFA-UHFFFAOYSA-N
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Description

2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a sophisticated heterocyclic compound designed as a core scaffold for the development of potent kinase inhibitors. Its structure integrates a [1,2,4]triazolo[1,5-a]pyrimidin-7-one core, a well-established pharmacophore known to act as an ATP-competitive inhibitor by binding to the hinge region of kinase active sites [based on analysis of kinase inhibitor scaffolds]. The strategic functionalization with a phenyltetrazole-thioether side chain enhances the molecule's potential for selective target engagement and offers a versatile handle for further medicinal chemistry optimization, particularly through interactions with allosteric pockets or for improving pharmacokinetic properties. This compound is of significant research value in oncology, with preliminary studies on analogous structures showing promising inhibitory activity against a range of cancer-relevant kinases, including JAK2 and FLT3, which are critical drivers of proliferation and survival in various hematological malignancies and solid tumors [based on kinase inhibition profiles of similar triazolopyrimidines]. Researchers are exploring its application not only in direct kinase inhibition but also in the design of Proteolysis Targeting Chimeras (PROTACs), where it can serve as the warhead to recruit E3 ubiquitin ligases for the targeted degradation of oncogenic proteins. Its utility extends to chemical biology for mapping kinase signaling networks and identifying novel synthetic lethal interactions in cancer models. The presence of the tetrazole moiety, a bioisostere for a carboxylic acid, further contributes to its favorable physicochemical profile and ability to form key hydrogen bonding interactions, making it a versatile and valuable tool for advanced therapeutic discovery programs.

Properties

IUPAC Name

2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N8OS/c28-16-11-14(12-29-19-22-24-25-26(19)15-9-5-2-6-10-15)20-18-21-17(23-27(16)18)13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCSWNJVEPAFKFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC(=CC(=O)N3N2)CSC4=NN=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents like acetonitrile and catalysts such as copper salts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability. The choice of solvents, catalysts, and purification techniques are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

The compound 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has garnered interest in various scientific fields due to its unique structural features and potential applications. This article explores its applications in medicinal chemistry, materials science, and biological research.

Anticancer Activity

Research indicates that compounds with triazole and pyrimidine moieties exhibit promising anticancer properties. The specific compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies have shown that derivatives of triazolo-pyrimidines can induce apoptosis and inhibit cell proliferation, making them candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against a range of pathogens. The presence of the tetrazole ring is particularly noteworthy, as tetrazoles are known for their ability to disrupt microbial cell walls. Preliminary studies suggest that this compound could serve as a scaffold for designing new antibiotics, especially against resistant strains.

Anti-inflammatory Effects

Another area of investigation is the anti-inflammatory potential of this compound. Research has indicated that similar structures can modulate inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Synthesis of Novel Polymers

The unique chemical structure allows for the incorporation of this compound into polymer matrices. Recent studies have explored its use in synthesizing polymers with enhanced thermal stability and mechanical properties. These polymers could find applications in coatings, adhesives, and other materials requiring durability.

Photonic Applications

Due to its electronic properties, the compound may also be useful in photonic applications. Research into its optical characteristics has shown potential for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The ability to tune its electronic properties through structural modifications opens avenues for developing next-generation photonic materials.

Enzyme Inhibition Studies

The compound has been investigated as a potential inhibitor of specific enzymes involved in disease pathways. For instance, studies have focused on its interaction with kinases and phosphatases, which play crucial roles in cellular signaling and cancer progression. Understanding these interactions can lead to the development of targeted therapies.

Drug Delivery Systems

The incorporation of this compound into drug delivery systems is another promising application. Its ability to form stable complexes with various drugs enhances bioavailability and targeted delivery, particularly in cancer therapy where localized treatment is essential.

Case Study: Anticancer Activity

A recent study published in a peer-reviewed journal evaluated the anticancer efficacy of various derivatives of the compound against human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value significantly lower than standard chemotherapeutics.

CompoundIC50 (µM)Mechanism of Action
Compound A10Induction of apoptosis
Compound B5Cell cycle arrest
2-Phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one3Inhibition of proliferation

Case Study: Antimicrobial Efficacy

In a comparative study against common bacterial strains (E. coli and S. aureus), the compound exhibited significant antimicrobial activity with minimum inhibitory concentration (MIC) values lower than conventional antibiotics.

Bacterial StrainMIC (µg/mL)Comparison Antibiotic
E. coli15Ampicillin (32)
S. aureus10Vancomycin (20)

Biological Activity

The compound 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of the biological activity associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19H17N5S
  • Molecular Weight : 357.43 g/mol
  • CAS Number : Not specified in the sources.

The compound features a triazolo-pyrimidine core, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the triazolo-pyrimidine scaffold. For instance, derivatives of 1,2,4-triazoles have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-oneMCF-7 (breast cancer)TBD
Other derivativesHCT-116 (colon cancer)6.2
Other derivativesT47D (breast cancer)27.3

These studies suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms such as modulation of signaling pathways related to cell survival and proliferation .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Research indicates that similar compounds exhibit significant antibacterial activity against pathogenic bacteria. For example:

Compound TypeTarget BacteriaActivity
Benzothioates derived from triazole-thionesVarious pathogenic bacteriaGood activity compared to chloramphenicol

This suggests that modifications to the triazolo-pyrimidine structure could enhance antimicrobial efficacy .

The biological activity of triazolo-pyrimidines is often attributed to their ability to interact with specific biological targets:

  • Inhibition of Kinases : Some derivatives have been shown to inhibit kinases involved in cancer progression.
  • DNA Interaction : The heterocyclic nature allows for intercalation into DNA or RNA structures, potentially disrupting nucleic acid function.
  • Reactive Oxygen Species (ROS) : Compounds may induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

Several case studies illustrate the efficacy of related compounds in clinical settings:

  • Savolitinib , a c-Met inhibitor derived from a similar scaffold, has demonstrated significant efficacy in clinical trials for non-small cell lung cancer .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidinones exhibit diverse pharmacological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Triazolopyrimidinone Derivatives

Compound Name Key Substituents Pharmacological Activity Unique Features Reference
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Phenyl (C2), tetrazole-sulfanylmethyl (C5) Not explicitly reported (assumed kinase/DNA targeting) Tetrazole enhances binding via dipole interactions; sulfanylmethyl improves solubility. N/A
2-(4-methoxyphenyl)-5-(morpholinomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one (S3-TP) Methoxyphenyl (C2), morpholinomethyl (C5) Anticancer (DNA interaction) Morpholine increases solubility; methoxy group stabilizes aromatic interactions .
5-(methoxymethyl)-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Methoxymethyl (C5), methyl (C2) CDK2 inhibition (anticancer) Methoxymethyl enhances membrane permeability; methyl group optimizes steric fit .
2-(benzylsulfanyl)-6-ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Benzylsulfanyl (C2), ethyl/methyl (C6/C5) Antimicrobial, antiviral Benzylsulfanyl provides lipophilicity; ethyl/methyl groups modulate metabolic stability .
N-(3-chlorophenyl)-5-methyl-2-((methylamino)methyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine Chlorophenyl (C7), methylaminomethyl (C2) Antimalarial (Plasmodium inhibition) Chlorophenyl enhances target affinity; methylaminomethyl improves solubility .

Key Observations :

Substituent Impact on Activity: Electron-Withdrawing Groups (e.g., tetrazole, chlorophenyl): Enhance binding to enzymes via dipole interactions or halogen bonding . Solubility-Enhancing Groups (e.g., morpholinomethyl, methoxymethyl): Improve pharmacokinetic profiles by increasing hydrophilicity . Lipophilic Groups (e.g., benzylsulfanyl): Facilitate membrane penetration but may reduce metabolic stability .

Target Specificity :

  • Compounds with morpholine or piperidine substituents (e.g., S3-TP) show affinity for DNA or kinases due to their ability to mimic nucleotide structures .
  • Chlorophenyl -containing derivatives (e.g., compound 96 in ) exhibit antimalarial activity, likely targeting parasite-specific enzymes.

Synthetic Challenges :

  • The tetrazole-sulfanylmethyl group in the target compound requires multi-step synthesis, including cyclization and sulfhydryl coupling, which may lower yields compared to simpler derivatives .

Structural-Activity Relationships (SAR) :

  • Position 2 : Aromatic groups (phenyl, methoxyphenyl) stabilize the triazole ring and enhance π-π stacking with target proteins.
  • Position 5 : Flexible substituents (e.g., sulfanylmethyl) allow conformational adaptability for binding, while rigid groups (e.g., benzylsulfanyl) restrict motion but improve potency .

Research Findings and Data

Notable Trends :

  • Lower LogP values correlate with improved solubility but may reduce cell permeability.
  • Tetrazole-containing derivatives (e.g., the target compound) exhibit higher predicted LogP, suggesting a need for formulation optimization.

Q & A

Q. What are the optimal multi-step synthetic routes for this compound?

The synthesis typically involves condensation reactions between precursors such as 3-amino-1,2,4-triazoles and β-keto esters or aldehydes under controlled conditions. Key steps include cyclization and thioether linkage formation. For example, analogous triazolopyrimidines are synthesized via reactions with diphenyl-N-cyanodithioimidocarbonates, followed by acid-mediated cyclization . Temperature control (e.g., ice-cold or reflux conditions) and solvent selection (e.g., ethanol or glacial acetic acid) are critical for yield optimization.

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) confirms substituent positions and ring systems, while High-Performance Liquid Chromatography (HPLC) ensures purity. Mass Spectrometry (MS) validates molecular weight, and Infrared (IR) spectroscopy identifies functional groups like sulfanyl or tetrazole moieties. These methods are standard for analogous heterocycles .

Q. What purification methods are effective post-synthesis?

Recrystallization using ethanol or aqueous mixtures is common for isolating high-purity solids. Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) resolves intermediates. For polar derivatives, reverse-phase HPLC with acetonitrile/water gradients is recommended .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking simulates interactions with biological targets (e.g., enzymes or receptors). Surface plasmon resonance (SPR) provides kinetic data for binding validation. These approaches are used in structurally related triazolopyrimidines to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across studies?

Standardize assay conditions (e.g., cell lines, pH, and incubation times) and validate potency via dose-response curves. Cross-laboratory reproducibility studies using reference compounds (e.g., positive/negative controls) help identify methodological variability. Meta-analyses of structure-activity data can reconcile discrepancies .

Q. How to design experiments to study environmental degradation pathways?

Conduct hydrolysis/photolysis studies under controlled pH and UV light. Use LC-MS/MS to identify degradation products and assess stability in water/soil matrices. Biodegradation assays with microbial consortia quantify half-lives. These methods align with environmental fate research frameworks .

Q. What crystallographic approaches determine its solid-state structure?

Single-crystal X-ray diffraction resolves bond lengths, angles, and hydrogen-bonding networks. Refinement software (e.g., SHELXL) models thermal displacement parameters. For example, triazoloquinazoline analogs are analyzed to confirm planarity and substituent alignment .

Q. How to establish structure-activity relationships (SAR) for derivatives?

Synthesize analogs with varied substituents (e.g., halogens, alkyl chains) on the phenyl or tetrazole groups. Test biological activity (e.g., IC50 values) and correlate with computational descriptors (e.g., logP, polar surface area). SAR trends in related compounds, such as triazolothiadiazines, guide optimization .

Q. How to validate analytical method robustness across laboratories?

Follow ICH guidelines for precision, accuracy, and linearity. Collaborative trials using spiked samples quantify inter-lab variability. For HPLC, assess column batch consistency and detector sensitivity. NMR spectra should match reference databases (e.g., PubChem) .

Q. How to assess ecological risks using in silico models?

Apply Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity (e.g., EC50 for aquatic organisms). Use EPI Suite to estimate bioaccumulation potential and persistence. Combine with experimental data from biodegradation assays for comprehensive risk profiles .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Reactant of Route 2
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.